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molecular formula C12H18N2O B1266446 1-Piperazineethanol, 4-phenyl- CAS No. 36245-26-8

1-Piperazineethanol, 4-phenyl-

Cat. No. B1266446
M. Wt: 206.28 g/mol
InChI Key: GTMIXYICYSFTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04285873

Procedure details

The crude 1-(2-hydroxyethyl)-4-phenylpiperzine (~ 400 g) thus obtained was dissolved in dry CH2Cl2 (3.5 l) containing triethylamine (400 ml; 2.9 mol) and the solution was cooled to -10°. A solution of 250 g (2.18 mol) mesyl chloride in 300 ml CH2Cl2 was added to the stirred mixture over 30 min and then the reaction was allowed to warm up to room temp. It was then stirred at ambient temperature until the in situ conversion of the intermediate mesylate to the chloro compound was completed (16-40 hrs). Water (1 l) was added and the layers separated. The aqueous layer was washed with CH2Cl2 (1×300 ml) and then the combined CH2Cl2 phases were dried (K2CO3) and evaporated. The residue was triturated with hot hexane (1×1 l; 4×200 ml) and the combined extracts were decolorized (charcoal) and then cooled to 0°-5°. Filtration of the resulting colorless crystals afforded 1-(2-chloroethyl)-4-phenylpiperazine, mp 56°-58°. Concentration of the mother liquor to ~ 400 ml furnished additional product, mp 55°-57°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 L
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1.C(N(CC)CC)C.S([Cl:27])(C)(=O)=O.S([O-])(=O)(=O)C>C(Cl)Cl.O>[Cl:27][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)[O-]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -10°
CUSTOM
Type
CUSTOM
Details
(16-40 hrs)
Duration
28 (± 12) h
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 (1×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined CH2Cl2 phases were dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hot hexane (1×1 l; 4×200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5°
FILTRATION
Type
FILTRATION
Details
Filtration of the resulting colorless crystals

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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